

physicochemical properties of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1333797

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An In-depth Technical Guide to the Physicochemical Properties of **8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid**

Executive Summary

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic building block belonging to the quinolone class of compounds. Its structural architecture, featuring a fluorine substituent and ionizable carboxylic acid and hydroxyl groups, makes it a molecule of significant interest in medicinal chemistry and drug development, particularly as a precursor for potent antibacterial agents that target bacterial DNA gyrase and topoisomerase IV[1]. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, from predicting its pharmacokinetic profile (ADME) to designing robust synthetic routes and stable formulations. This guide provides a comprehensive overview of its core properties, supported by field-proven experimental protocols for their accurate determination, designed for the research scientist and drug development professional.

Molecular Identity and Core Properties

The foundational step in characterizing any lead compound is to establish its molecular identity and fundamental properties. **8-Fluoro-4-hydroxyquinoline-3-carboxylic acid** is registered under CAS Number 63010-70-8[2][3]. Its structure combines a quinoline core with three critical functional groups that dictate its chemical behavior: an electron-withdrawing fluorine atom at

the 8-position, a phenolic hydroxyl group at the 4-position, and a carboxylic acid at the 3-position.

Caption: Chemical structure of **8-Fluoro-4-hydroxyquinoline-3-carboxylic acid**.

The interplay of these groups governs the molecule's electronic distribution, hydrogen bonding capacity, and ionization state, which are critical determinants of its solubility, membrane permeability, and target-binding interactions.

Table 1: Core Molecular Properties

Property	Value	Source
CAS Number	63010-70-8	[2] [3] [4]
Molecular Formula	C ₁₀ H ₆ FNO ₃	[2] [4]
Molecular Weight	207.16 g/mol	[2] [3] [4]
Appearance	Solid, powder	[2]
Purity (Typical)	≥95%	[2] [4]
Predicted LogP	1.7777	[4]
Topological Polar Surface Area (TPSA)	70.42 Å ²	[4]
Hydrogen Bond Donors	2	[4]

| Hydrogen Bond Acceptors | 3 | [\[4\]](#) |

Ionization Behavior (pKa)

The ionization constant(s) (pKa) are arguably the most critical physicochemical parameter for any ionizable drug candidate. They directly influence solubility, absorption, distribution, and receptor interaction. This molecule possesses two primary ionizable centers: the carboxylic acid (acidic) and the quinoline nitrogen (basic), with the phenolic hydroxyl group also capable of deprotonation at higher pH.

Caption: Predominant ionization states of the molecule as a function of pH.

While experimentally determined pKa values for this specific molecule are not widely published, we can predict the approximate ranges based on its functional groups. The carboxylic acid is expected to have a pKa in the range of 3-5, while the protonated quinoline nitrogen is expected to have a pKa around 5-6. An accurate experimental determination is essential.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the pKa values in an aqueous or co-solvent system. The principle relies on monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

- **Expertise & Causality:** This method is chosen for its directness and accuracy. Using a co-solvent like methanol or DMSO may be necessary if aqueous solubility is low; however, this will yield an apparent pKa (pK_{aapp}) that must be noted, as the organic solvent perturbs the true aqueous ionization constant.

Materials & Equipment:

- **8-Fluoro-4-hydroxyquinoline-3-carboxylic acid**
- Calibrated pH meter with a combination electrode
- Automated titrator or manual burette (Class A)
- 0.01 M HCl, standardized
- 0.01 M KOH or NaOH, standardized and carbonate-free
- Co-solvent (e.g., Methanol or DMSO), if required
- Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength
- Stir plate and stir bar

Procedure:

- **Sample Preparation:** Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of water or a water/co-solvent mixture containing the background electrolyte. Causality: The electrolyte minimizes changes in activity coefficients during titration.
- **Acidic Titration:** If the compound is in its neutral or basic form, acidify the solution to below pH 2.5 with 0.01 M HCl to ensure all functional groups are fully protonated.
- **Titration with Base:** Begin titrating the solution with standardized 0.01 M KOH, adding small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.
- **Data Collection:** Continue the titration until at least pH 11 to ensure all relevant ionizations are observed.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at which half of the volume of titrant required to neutralize the functional group has been added (the midpoint of the buffer region). Alternatively, the pKa corresponds to the pH at the point of maximum buffer capacity, which can be found from the peak of the first derivative plot (dpH/dV vs. V).

Solubility Profile

Aqueous solubility is a key determinant of oral bioavailability and formulation feasibility. The presence of both a lipophilic quinoline core and polar, ionizable functional groups suggests that the solubility of **8-Fluoro-4-hydroxyquinoline-3-carboxylic acid** will be highly pH-dependent. A study on similar 3-hydroxyquinoline-4-carboxylic acid derivatives noted solubilities of at least 0.5 mM[5].

Table 2: Predicted Physical Properties

Property	Predicted Value	Source
Boiling Point	371.04 °C	[6]
Density	1.48 g/cm ³	[6]

| Flash Point | 196.1 °C [\[\[6\]](#) |

Protocol: Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility, ensuring a true equilibrium is measured.

- **Trustworthiness:** This protocol is self-validating. By measuring the concentration in solution at multiple time points (e.g., 24 and 48 hours) and confirming the value is no longer changing, you validate that equilibrium has been reached. The presence of solid material at the end of the experiment confirms that the solution was saturated.

Caption: Workflow for the Shake-Flask solubility determination method.

Materials & Equipment:

- Test compound
- Biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)
- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Syringe filters (e.g., 0.22 µm PVDF)
- HPLC system with a UV detector
- Calibrated analytical balance

Procedure:

- **Preparation:** Add an excess of the solid compound to a vial (enough so that undissolved solid is clearly visible at the end of the experiment).
- **Solvent Addition:** Add a precise volume of the desired buffer (e.g., 1 mL) to the vial.

- **Equilibration:** Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. Causality: Continuous agitation facilitates the dissolution process and prevents the settling of solid material, ensuring a uniform approach to equilibrium.
- **Sampling & Filtration:** After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all solid particles. Causality: Filtration is a critical step; any particulate matter will lead to a gross overestimation of solubility.
- **Analysis:** Accurately dilute the filtrate with mobile phase and analyze by a validated HPLC-UV method. Quantify the concentration against a calibration curve prepared from known concentrations of the compound.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides unequivocal confirmation of the molecular structure and can be used for routine quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with splitting patterns influenced by the fluorine atom. The acidic protons of the hydroxyl and carboxylic acid groups may appear as broad singlets or may exchange with solvent protons.
- **^{13}C NMR:** The carbon spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.
- **^{19}F NMR:** Fluorine NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at the C-8 position, providing a clear signature for the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrations include:

- O-H Stretch: A broad band around 3300-2500 cm^{-1} characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- C=O Stretch: A strong, sharp absorption around 1700-1680 cm^{-1} for the carboxylic acid carbonyl.
- C=C and C=N Stretches: Multiple sharp bands in the 1650-1450 cm^{-1} region corresponding to the aromatic quinoline core.
- C-F Stretch: An absorption in the 1100-1000 cm^{-1} region.

Protocol: General Sample Preparation for Spectroscopic Analysis

- NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). DMSO- d_6 is often preferred for its ability to dissolve polar compounds and slow the exchange of acidic protons, allowing for their observation.
- FT-IR (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and record the spectrum. This requires minimal sample preparation.
- UV-Vis: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol). Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU and record the spectrum from ~200-400 nm. The analysis should be performed in various pH buffers to observe shifts in the absorption maxima corresponding to ionization events (useful for pKa determination).^[7]

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